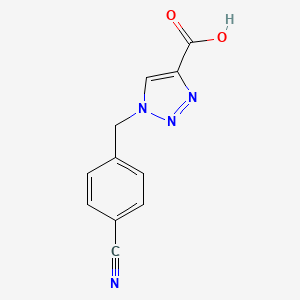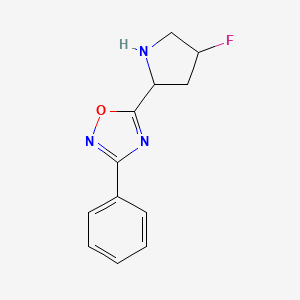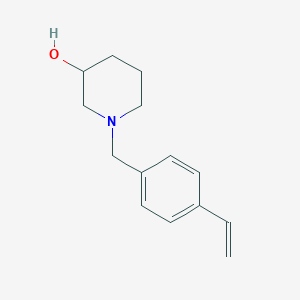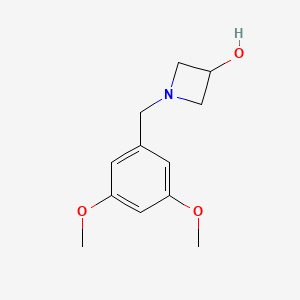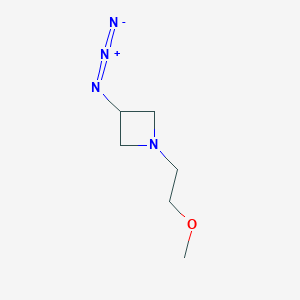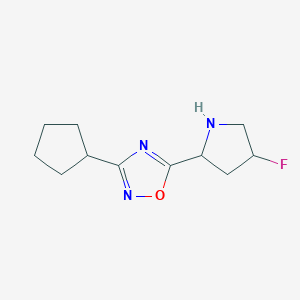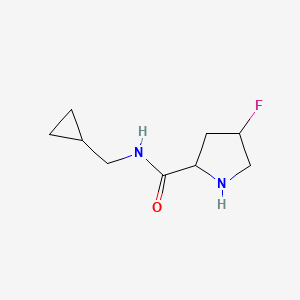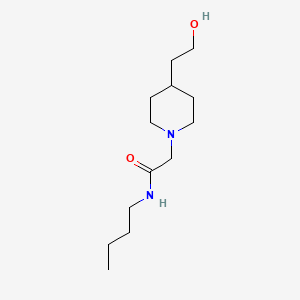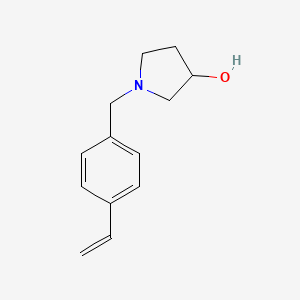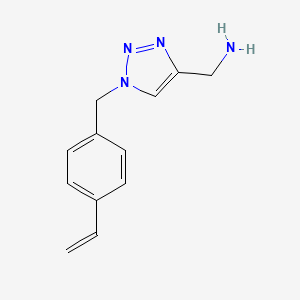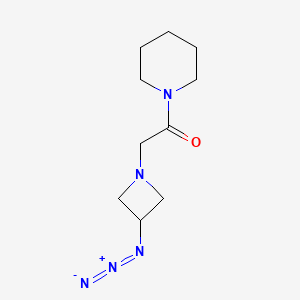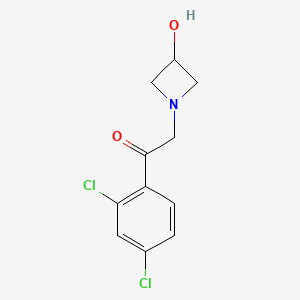
1-(2,4-Dichlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one (DCPAE) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the azetidine family of organic compounds, and is composed of two chlorine atoms, an oxygen atom, and a nitrogen atom, all bonded together in a cyclic structure. DCPAE has been used in a variety of laboratory experiments, and has been found to have unique biochemical and physiological effects.
Applications De Recherche Scientifique
Antifungal Activity
Synthesis and Antifungal Activity : A study by Ruan et al. (2011) reported the synthesis of novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives, exhibiting inhibition against fungal pathogens like Gibberella zeae, Fusarium oxysporium, and Cytospora mandshurica, highlighting significant antifungal activities (Ruan et al., 2011).
Synthesis and Antimycotic Activity : Another study focused on the synthesis of derivatives with (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, demonstrating preliminary antimycotic data and suggesting potential for further research in antifungal applications (Raga et al., 1992).
Corrosion Inhibition
- Corrosion Inhibition in Oil-Well Steel : Yadav et al. (2015) studied the impact of certain derivatives on the corrosion of oil well tubular steel in hydrochloric acid solution. The study revealed that these compounds act as effective corrosion inhibitors, offering potential applications in industrial settings (Yadav et al., 2015).
Antibacterial Activity
- Microwave-Assisted Synthesis and Antibacterial Activity : Mistry and Desai (2006) conducted a study on the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of 1-(2,4-dichlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one. They explored their antibacterial potential against various bacteria such as Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2006).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Wanjari (2020) discussed the synthesis and antimicrobial activity of a related compound, focusing on its potential as a pharmaceutical ingredient with effectiveness against both gram-positive and gram-negative bacteria (Wanjari, 2020).
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-7-1-2-9(10(13)3-7)11(16)6-14-4-8(15)5-14/h1-3,8,15H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFCCWPEFHTVEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=C(C=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



